molecular formula C10H7Cl2NO B1624998 2,6-Dichloroquinoline-3-methanol CAS No. 1017429-35-4

2,6-Dichloroquinoline-3-methanol

Cat. No.: B1624998
CAS No.: 1017429-35-4
M. Wt: 228.07 g/mol
InChI Key: RGVUMJRZROPQIV-UHFFFAOYSA-N
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Description

2,6-Dichloroquinoline-3-methanol is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dichloroquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVUMJRZROPQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443441
Record name 2,6-Dichloroquinoline-3-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017429-35-4
Record name 2,6-Dichloroquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1017429-35-4
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Protonation of the Alkoxide:the Negatively Charged Oxygen of the Alkoxide Intermediate is then Protonated by the Solvent E.g., Methanol . This Acid Base Reaction Yields the Final Product, 2,6 Dichloroquinoline 3 Methanol, and Regenerates the Methoxide Anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms within the molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of 2,6-dichloroquinoline-3-methanol is anticipated to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom within the quinoline ring significantly influences the chemical shifts of the aromatic protons, generally shifting them to a lower field (higher ppm values).

The proton on C4 is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing nitrogen and the C2-chloro substituent, appearing as a singlet. The protons on the benzene (B151609) portion of the quinoline ring (H5, H7, and H8) will exhibit splitting patterns based on their coupling with neighboring protons. The H5 and H7 protons would likely appear as doublets, while the H8 proton would also be a doublet. The methylene protons of the CH₂OH group at the C3 position are expected to appear as a singlet, or potentially a doublet if coupling to the hydroxyl proton is observed. The chemical shift of the hydroxyl proton itself is often broad and can vary depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H48.1 - 8.3s-
H57.8 - 8.0d8.5 - 9.0
H77.6 - 7.8dd8.5 - 9.0, 2.0 - 2.5
H87.9 - 8.1d2.0 - 2.5
CH₂4.8 - 5.0s (or d)- (or 5.0 - 6.0)
OHVariablebr s-

Disclaimer: The data presented in this table is a theoretical prediction based on the analysis of similar chemical structures and has not been experimentally verified for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2150 - 152
C3135 - 137
C4138 - 140
C4a128 - 130
C5126 - 128
C6133 - 135
C7129 - 131
C8127 - 129
C8a147 - 149
CH₂60 - 65

Disclaimer: The data presented in this table is a theoretical prediction based on the analysis of similar chemical structures and has not been experimentally verified for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between H7 and H8, and between H5 and H7, confirming their positions on the benzene ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign each proton signal to its corresponding carbon signal. For instance, the signal for the methylene protons would show a correlation to the signal for the CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, the H4 proton would be expected to show correlations to C2, C3, and C4a, while the methylene protons would show correlations to C2, C3, and C4.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-Cl functional groups. The broad O-H stretching vibration of the methanol group is typically observed in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will be present in the 1400-1600 cm⁻¹ region. The C-O stretching of the primary alcohol will likely be in the 1000-1050 cm⁻¹ range. The C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ region.

Predicted FT-IR Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch (alcohol)3200 - 3600 (broad)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=C/C=N Stretch (quinoline ring)1400 - 1600
C-O Stretch (primary alcohol)1000 - 1050
C-Cl Stretch600 - 800

Disclaimer: The data presented in this table is a theoretical prediction based on the analysis of similar chemical structures and has not been experimentally verified for this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectroscopy. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often prominent in the Raman spectrum. The C-Cl stretching vibrations are also typically Raman active. The combination of FT-IR and Raman spectra provides a more complete vibrational profile of the molecule. For this compound, the quinoline ring stretching modes would be expected to give strong Raman signals in the 1300-1600 cm⁻¹ region. googleapis.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of conjugated systems like quinoline derivatives. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. For quinoline and its derivatives, the most significant electronic transitions are typically π→π* and n→π*. researchgate.netnih.gov

The core quinoline structure exhibits strong absorption bands in the UV region corresponding to π→π* transitions of the aromatic system. acs.org The presence of substituents on the quinoline ring significantly influences the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. The introduction of chlorine atoms, being electron-withdrawing and possessing lone pairs, can lead to complex shifts. The hydroxyl group of the methanol substituent, an auxochrome, can also cause a bathochromic (red) shift. researchgate.net The specific absorption maxima for this compound are affected by these substitutions and the polarity of the solvent used for analysis. nih.govresearchgate.net

In a typical UV-Vis spectrum of a substituted quinoline, multiple bands are observed. High-energy bands in the deep UV region are assigned to π→π* transitions, while a lower energy, less intense band, which is not always clearly resolved, may be attributed to the n→π* transition involving the non-bonding electrons of the nitrogen atom. acs.orgnih.gov The electronic absorption spectra of quinoline derivatives generally show broad absorption bands ranging from the UV to the visible light region. nih.gov

Table 1: Typical UV-Vis Absorption Maxima for Related Quinoline Derivatives This table presents representative data for analogous compounds to illustrate expected spectral regions. The exact λ_max values for this compound would require experimental measurement.

CompoundSolventλ_max (nm)Transition Assignment
QuinolineGas Phase~275, ~310π→π
2-ChloroquinolineEthanol~278, ~315π→π
6-ChloroquinolineEthanol~285, ~320π→π
8-HydroxyquinolineVarious~250, ~310π→π
Substituted QuinolinesMethanol207, 237, 319π→π* and n→π* nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds. libretexts.org In a mass spectrometer, molecules are ionized, and the resulting charged particles (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z). libretexts.org

For this compound, the molecular ion peak would confirm its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms, with the M+2 and M+4 peaks having distinct relative intensities due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a molecule and its fragments. nih.gov This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. For this compound (C₁₀H₇Cl₂NO), HRMS can confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass. nih.gov

Table 2: Predicted High-Resolution Mass Data for this compound Adducts Data predicted based on the elemental formula C₁₀H₇Cl₂NO. Source: Adapted from PubChemLite. uni.lu

AdductFormulaCalculated m/z
[M+H]⁺[C₁₀H₈Cl₂NO]⁺227.99774
[M+Na]⁺[C₁₀H₇Cl₂NNaO]⁺249.97968
[M-H]⁻[C₁₀H₆Cl₂NO]⁻225.98318
[M+K]⁺[C₁₀H₇Cl₂KNO]⁺265.95362
[M]⁺[C₁₀H₇Cl₂NO]⁺226.98991

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation to produce a spectrum of product ions. This fragmentation pattern provides detailed structural information. nih.gov

The fragmentation of quinoline derivatives often follows predictable pathways. cdnsciencepub.commcmaster.ca For this compound, key fragmentation events would be expected to include:

Loss of the hydroxymethyl group: Cleavage of the C-C bond adjacent to the ring to lose ·CH₂OH.

Loss of water: Elimination of H₂O from the molecular ion.

Loss of chlorine: Expulsion of a Cl· radical or an HCl molecule.

Ring fragmentation: A characteristic fragmentation of the quinoline core is the loss of hydrogen cyanide (HCN). chempap.orgrsc.org

These pathways help confirm the connectivity of the atoms within the molecule.

Table 3: Plausible MS/MS Fragmentation Pathways for [M+H]⁺ of this compound

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Structure of Fragment
227.9977H₂O209.98772,6-dichloro-3-methylquinoline cation
227.9977·CHO199.0033[M+H-CHO]⁺
227.9977HCl191.0340Monochloro-quinoline-methanol cation
191.0340H₂O173.0239Monochloro-methylquinoline cation
227.9977HCN200.9798Dichlorophenyl-alkenyl cation

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, which is essential for understanding structure-property relationships. nih.gov

Single-crystal X-ray diffraction analysis, when applicable, yields an unambiguous molecular structure. mdpi.com A suitable single crystal of this compound would be irradiated with monochromatic X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the molecule's structure within it. mdpi.com

The analysis would reveal:

Molecular Confirmation: Absolute confirmation of the chemical structure, including the positions of the chloro and methanol substituents.

Conformational Details: The precise bond lengths, angles, and torsion angles of the molecule.

Intermolecular Interactions: The crystal packing is stabilized by various non-covalent interactions. For this molecule, one would expect to observe hydrogen bonds involving the hydroxyl group of the methanol substituent (O-H···N or O-H···Cl) and potentially π-π stacking interactions between the aromatic quinoline rings. mdpi.com

Table 4: Representative Data Obtained from Single-Crystal X-ray Diffraction Analysis This table is illustrative of the parameters that would be determined from a successful crystallographic study. Specific values require experimental data.

ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the unit cell.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The dimensions of the unit cell axes.a = 8.5, b = 12.1, c = 9.4
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 105.2, γ = 90
ZThe number of molecules per unit cell.4
Hydrogen Bond (D-H···A)Key stabilizing intermolecular interaction.O-H···N
π-π Stacking Distance (Å)Distance between parallel aromatic rings.~3.6 Å

Powder X-ray diffraction (PXRD) is used to analyze microcrystalline or polycrystalline materials. rsc.org This technique is particularly useful for phase identification and assessing the purity of a bulk sample. unt.edu The sample is exposed to X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

For this compound, PXRD would be used to:

Confirm Crystalline Phase: To verify that a synthesized bulk powder consists of the same crystalline phase as the single crystal used for structural determination. This is done by comparing the experimental powder pattern with a pattern calculated from the single-crystal X-ray data. rsc.org

Identify Polymorphs: To detect the presence of different crystalline forms (polymorphs) of the compound, which would have distinct PXRD patterns.

Assess Bulk Purity: To ensure the absence of crystalline impurities in the final product.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic techniques are indispensable in the pharmaceutical and chemical sciences for the separation, identification, and quantification of compounds. For a molecule such as this compound, which possesses a distinct polarity and structural features, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable for assessing its purity and monitoring its chemical transformations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment of synthesized chemical entities like this compound. The inherent polarity of the quinoline ring, coupled with the hydroxyl and chloro functional groups, makes reversed-phase HPLC (RP-HPLC) the most suitable analytical approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of this compound, a C18 column is a common choice for the stationary phase due to its hydrophobic nature, which allows for effective interaction with the aromatic quinoline core. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The ratio of the organic solvent to the aqueous phase is a critical parameter that can be adjusted to optimize the retention time and resolution of the compound from any impurities. A gradient elution, where the composition of the mobile phase is changed over time, can be particularly effective for separating compounds with a range of polarities. researchgate.net

UV detection is commonly employed for quinoline derivatives as the quinoline ring system exhibits strong absorbance in the ultraviolet region, typically around 230-330 nm. The method's performance is evaluated through system suitability parameters, including theoretical plates, tailing factor, and resolution, to ensure the reliability of the analytical results. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the sensitivity of the method. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterValue
Chromatographic System Agilent 1100 Series or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~12.5 min
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL

This table presents a hypothetical but scientifically plausible set of HPLC parameters based on the analysis of similar quinoline derivatives.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for qualitative analysis, such as monitoring reaction progress and identifying the components of a mixture. khanacademy.org For this compound, normal-phase TLC is a practical choice, utilizing a polar stationary phase, most commonly silica (B1680970) gel, and a less polar mobile phase. libretexts.org

The separation on a TLC plate is based on the differential partitioning of the compound between the stationary and mobile phases. The polarity of the mobile phase, often a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, is a crucial factor influencing the retention factor (Rf) value. sigmaaldrich.com The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific chromatographic conditions.

Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm or 365 nm) due to the UV-active quinoline ring. osti.gov For enhanced visualization, staining with reagents such as iodine vapor or potassium permanganate (B83412) solution can be employed.

Table 2: Representative TLC System for the Analysis of this compound

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄ pre-coated aluminum plates
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Chamber Saturated with mobile phase vapor
Application 1-2 µL of a 1 mg/mL solution in methanol
Development Ascending, until the solvent front is ~1 cm from the top
Visualization UV light (254 nm)
Expected Rf Value ~0.45

This table provides a representative TLC system based on common practices for separating moderately polar heterocyclic compounds.

Thermal Analysis Methodologies (e.g., DSC, TGA)

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of solid materials, providing insights into their thermal stability, melting behavior, and decomposition profiles. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most relevant methods.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point and enthalpy of fusion of a compound. For a crystalline solid like this compound, the DSC thermogram would exhibit a sharp endothermic peak corresponding to its melting point. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting temperature.

Thermogravimetric Analysis (TGA) monitors the change in mass of a substance as a function of temperature or time. TGA is instrumental in determining the thermal stability and decomposition pattern of a compound. The TGA curve for this compound would indicate the temperature at which it begins to decompose and the number of decomposition steps. The presence of halogen atoms in the molecule can influence its thermal stability, with decomposition potentially involving the loss of hydrogen chloride. mdpi.com The thermal stability of quinoline compounds is influenced by the nature and position of substituents on the quinoline ring. researchgate.net

Table 3: Anticipated Thermal Analysis Data for this compound

Analysis TypeParameterAnticipated Value/Observation
DSC Melting Point (Tonset)~180 - 190 °C
Enthalpy of Fusion (ΔHf)~30 - 40 J/g
ObservationSharp endothermic peak
TGA Onset of Decomposition (Tonset)~250 °C
Decomposition StepsLikely a multi-step decomposition profile
Residue at 600 °C< 5%

This table presents expected thermal analysis data for this compound based on the properties of similar halogenated N-heterocyclic compounds.

Hydrolysis to the Aldehyde:the Final Step in the Formation of the Carbaldehyde is the Aqueous Workup. the Intermediate Iminium Salt Formed After Cyclization is Hydrolyzed, Which Replaces the Dimethylaminomethylene Group with a Formyl Group, Yielding the Stable 2,6 Dichloroquinoline 3 Carbaldehyde.ijsr.net

The proposed mechanistic pathway is summarized in the table below, highlighting the key intermediates.

Table 1: Key Intermediates in the Vilsmeier-Haack Synthesis of 2,6-Dichloroquinoline-3-carbaldehyde (B1351821)

Step Intermediate Name Structure Role
1 Vilsmeier Reagent (Chlorodimethylformiminium chloride) [ClCH=N(CH₃)₂]⁺Cl⁻ The primary electrophile for aromatic formylation.
2 Sigma Complex A carbocation intermediate Formed by the electrophilic attack of the Vilsmeier reagent on the N-(4-chlorophenyl)acetamide ring.

The influence of substituents on the efficiency of the Vilsmeier-Haack cyclization is a critical consideration for synthesizing analogues.

Table 2: Effect of Substituents on N-Arylacetamides in Vilsmeier-Haack Cyclization

Substituent on Aryl Ring Position Effect on Yield Reaction Time Reference
Electron-donating (e.g., -OCH₃, -CH₃) meta High Yield Short niscpr.res.in
Electron-donating (e.g., -OCH₃, -CH₃) ortho, para Good Yield Moderate niscpr.res.in
Electron-withdrawing (e.g., -Cl) para Moderate to Good Yield Moderate niscpr.res.in

Mechanism of Reduction to 2,6-Dichloroquinoline-3-methanol

The conversion of the aldehyde functional group in 2,6-dichloroquinoline-3-carbaldehyde to a primary alcohol (methanol) is a standard reduction reaction. This is typically achieved using a hydride-based reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol.

The mechanism involves two principal steps:

Structure Activity Relationship Sar Studies of 2,6 Dichloroquinoline 3 Methanol Derivatives

Systematic Structural Modifications and Their Influence on Molecular Interactions (in vitro contexts)

The biological activity of quinoline (B57606) derivatives can be significantly altered by systematic modifications to their core structure. These changes can affect how the molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, its in vitro efficacy.

One area of focus has been the substitution on the quinoline ring itself. For instance, in a series of 6,8-disubstituted quinolines, the nature and position of the substituents were found to be critical for their antiproliferative effects against various cancer cell lines. researchgate.net Compounds with bromine atoms at the C-6 and C-8 positions showed significant inhibitory activity, whereas those with methoxy (B1213986) groups at the same positions were inactive. nih.gov This suggests that electron-withdrawing groups, such as halogens, at these positions may be crucial for the compound's interaction with its molecular target. While this study did not include a 3-methanol group, it highlights the importance of the substitution pattern on the benzo ring of the quinoline scaffold.

Another critical point of modification is the side chain at the 4-position of the quinoline ring. In a library of quinoline methanols based on the mefloquine (B1676156) scaffold, systematic variation of the 4-position amino alcohol side chain led to analogs that maintained potent antimalarial activity. nih.gov This indicates that the nature of the substituent at C-4 is a key determinant of biological activity. For 4-aminoquinoline (B48711) derivatives, a dialkylaminoalkyl side chain at the C-4 position with two to five carbons between the nitrogen atoms is considered optimal for antimalarial activity. pharmacy180.com

The following table summarizes the in vitro antiproliferative activity of some 6,8-disubstituted quinoline derivatives against the HT29 human colorectal adenocarcinoma cell line, illustrating the impact of substituents on the quinoline core.

Table 1: In Vitro Antiproliferative Activity of 6,8-Disubstituted Quinoline Derivatives against HT29 Cells

Compound Substituent at C-6 Substituent at C-8 IC50 (µM)
2 Br Br 25.3
3 Br Br 38.7
4 OMe OMe >100
5 Ph Ph 18.2

Data sourced from a study on the anticancer potential of 6,8-disubstituted quinolines. researchgate.net

Ligand Design Principles and Pharmacophore Elucidation for Quinoline Scaffolds

The design of potent and selective ligands based on the quinoline scaffold relies on understanding the key chemical features required for molecular recognition, known as a pharmacophore. A pharmacophore model for quinoline-based compounds typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov

For antioxidant quinoline derivatives, a pharmacophore model was generated that included one aromatic ring feature and three hydrogen bond acceptor features. nih.gov This model was successfully used to predict the antioxidant activity of newly synthesized quinoline compounds. The aromatic ring and hydrogen bond acceptors were found to be crucial for the radical scavenging activity of these molecules.

In the context of anticancer agents, the quinoline ring often serves as a scaffold to position key interacting moieties. For example, in the design of antimalarial diamine quinoline methanols, the quinoline core acts as the foundational structure, with the 4-position side chain being critical for activity. nih.gov The design strategy focused on modifying this side chain to optimize potency while altering physicochemical properties.

The general pharmacophoric features for many biologically active quinolines can be summarized as:

Aromatic Core: The quinoline ring system itself, which can engage in π-π stacking and other hydrophobic interactions with the target protein. nih.gov

Hydrogen Bonding Moieties: Substituents such as hydroxyls, amines, or even the quinoline nitrogen can act as hydrogen bond donors or acceptors, forming crucial interactions with the active site of a protein. nih.gov

Correlation between Structural Features and Observed Biochemical Responses (in vitro)

A direct correlation between specific structural features of quinoline derivatives and their in vitro biochemical responses has been established in numerous studies. These correlations are fundamental to understanding their mechanism of action and for designing more effective compounds.

For antimalarial quinoline methanols, the substituents on the quinoline ring have a profound effect on their activity against Plasmodium falciparum. A library of these compounds demonstrated that modifications to the quinoline core could modulate potency against both drug-sensitive and drug-resistant strains. researchgate.net Specifically, the presence of trifluoromethyl groups at positions 2 and 8 is a common feature in potent antimalarial quinoline methanols like mefloquine. nih.gov

The table below illustrates the structure-activity relationship of a series of 4-position diamine quinoline methanols, showing how modifications to the side chain at C-4 affect the in vitro antimalarial activity against a drug-resistant strain of P. falciparum.

Table 2: In Vitro Antimalarial Activity of 4-Position Diamine Quinoline Methanols

Compound 4-Position Side Chain IC90 (nM) against P. falciparum W2 strain
Mefloquine -CH(OH)CH2N(CH2CH2CH3)2 15.6
WR621308 -CH(OH)CH2NHCH2CH2NH(cyclopropyl) 10.4
Analog A -CH(OH)CH2NHCH2CH2NH(CH3) 26.0
Analog B -CH(OH)CH2NHCH2CH2NH(CH2CH3) 15.6

Data adapted from a study on diamine quinoline methanols. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a critical role in the biological activity of many quinoline derivatives, particularly those with chiral centers. The three-dimensional arrangement of atoms can significantly influence how a molecule fits into the binding site of its target protein.

For quinoline alkaloids isolated from natural sources, the absolute configuration at chiral centers has been shown to be a determinant of their biological properties. In some cases, compounds are found as single enantiomers, while others exist as racemic mixtures, suggesting that the stereochemistry may be important for their biosynthesis and biological function. sigmaaldrich.combldpharm.com

The influence of stereochemistry is often a result of specific interactions with a chiral biological target, such as an enzyme or receptor. A specific enantiomer may orient the key interacting groups in a more favorable position for binding, leading to higher affinity and potency. Therefore, the control of stereochemistry is a crucial aspect of the design and synthesis of new quinoline-based therapeutic agents.

Applications of 2,6 Dichloroquinoline 3 Methanol As a Versatile Synthetic Building Block

Role in the Construction of Complex Fused Heterocyclic Ring Systems (e.g., Pyrazoloquinolines)

The strategic placement of a chloro group at the 2-position and a methanol (B129727) group at the 3-position makes 2,6-dichloroquinoline-3-methanol an ideal precursor for the synthesis of fused heterocyclic ring systems, most notably pyrazolo[4,3-c]quinolines. The synthesis of such fused systems often proceeds through a series of sequential reactions targeting these specific functional groups.

A general and effective strategy involves the oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2,6-dichloroquinoline-3-carbaldehyde (B1351821). This aldehyde can then undergo condensation with hydrazine (B178648) or its derivatives. The subsequent intramolecular nucleophilic aromatic substitution, where the newly formed pyrazole (B372694) nitrogen displaces the chlorine atom at the 2-position of the quinoline (B57606) ring, leads to the formation of the pyrazolo[4,3-c]quinoline core. The chlorine atom at the 6-position remains available for further functionalization, adding to the synthetic utility of this approach.

The synthesis of 1H-pyrazolo[3,4-b]quinolines from 2-chloro-3-formylquinolines and hydrazines is a well-established method. mdpi.com This reaction proceeds via condensation followed by an intramolecular cyclization. This established reactivity strongly supports the feasibility of a similar pathway starting from 2,6-dichloroquinoline-3-carbaldehyde, derived from the title compound.

Table 1: Key Intermediates and Products in the Synthesis of Pyrazolo[4,3-c]quinolines

Compound NameStructureRole in Synthesis
This compoundthis compoundStarting Material
2,6-Dichloroquinoline-3-carbaldehyde2,6-Dichloroquinoline-3-carbaldehydeKey Intermediate (Oxidation Product)
Hydrazine HydrateH₂N-NH₂·H₂OReagent for Pyrazole Ring Formation
6-Chloro-1H-pyrazolo[4,3-c]quinoline6-Chloro-1H-pyrazolo[4,3-c]quinolineFused Heterocyclic Product

The resulting pyrazolo[4,3-c]quinoline scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anticancer properties. nih.govresearchgate.net

Precursor for Advanced Quinoline-Based Scaffolds in Medicinal Chemistry

The inherent reactivity of this compound makes it an excellent starting point for the development of more complex quinoline-based scaffolds for medicinal chemistry applications. The two chlorine atoms can be selectively displaced by various nucleophiles, and the hydroxyl group can be modified or used as a handle for further transformations.

The pyrazolo[4,3-c]quinoline system, as discussed previously, is a prime example of an advanced scaffold derived from this precursor. These compounds have been investigated for their potential as anti-inflammatory agents by inhibiting nitric oxide (NO) production. nih.gov Furthermore, various derivatives of pyrazolo[4,3-c]quinolines have been synthesized and evaluated for their anticancer and β-glucuronidase inhibitory activities. nih.gov The ability to introduce diversity at the 6-position (via the remaining chloro group) and potentially on the pyrazole ring allows for the fine-tuning of biological activity.

Beyond pyrazoloquinolines, the di-chloro-substituted quinoline core can be elaborated into a variety of other medicinally relevant structures. For instance, the chloro groups can be subjected to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce aryl, heteroaryl, or amino substituents. These modifications are crucial for exploring the structure-activity relationships (SAR) of novel drug candidates. The quinoline scaffold itself is found in numerous approved drugs, highlighting its importance in pharmaceutical research.

Strategies for Diversification and Chemical Library Synthesis

The concept of diversity-oriented synthesis (DOS) is central to modern drug discovery, aiming to create collections of structurally diverse small molecules to screen for biological activity. nih.govcapes.gov.bracs.org this compound is an excellent substrate for DOS due to its multiple, orthogonally reactive functional groups.

A combinatorial approach can be envisioned where a library of diverse compounds is generated from this single starting material. Key diversification strategies include:

Selective Nucleophilic Aromatic Substitution: The two chlorine atoms exhibit different reactivities, allowing for sequential and selective substitution with a variety of nucleophiles (e.g., amines, thiols, alkoxides). This can be used to build a library of mono- and di-substituted quinolines.

Derivatization of the Hydroxyl Group: The primary alcohol can be esterified, etherified, or converted to other functional groups, introducing another point of diversity.

Construction of Fused Rings: As discussed, the formation of fused rings like pyrazoles can be a key step in a library synthesis workflow, with further diversification possible on the newly formed ring.

The Friedländer annulation reaction is a powerful tool for the diversity-oriented synthesis of quinolines. nih.gov While this method typically builds the quinoline core itself, the principle of using a versatile building block to generate a library of related compounds is highly relevant. Starting with this compound, a library of derivatives can be created by modifying its functional groups in a combinatorial fashion.

Table 2: Potential Reactions for Chemical Library Synthesis from this compound

Reaction TypeReagents/ConditionsPotential Products
Nucleophilic Aromatic Substitution (at C2/C6)Various amines, thiols, alkoxidesMono- or di-substituted quinoline derivatives
Esterification (at C3-OH)Acyl chlorides, carboxylic acids (with coupling agents)Quinoline-3-yl-methyl esters
Etherification (at C3-OH)Alkyl halides (Williamson ether synthesis)Quinoline-3-yl-methyl ethers
Oxidation and Imine FormationPCC or other oxidizing agents, followed by various aminesQuinoline-3-carbaldehyde imines
Palladium-Catalyzed Cross-CouplingBoronic acids (Suzuki), amines (Buchwald-Hartwig)Arylated or aminated quinoline derivatives

Functionalization of the Hydroxyl Group for Further Derivatization

The primary hydroxyl group at the 3-position of this compound is a key handle for a wide range of chemical transformations, allowing for the introduction of various functional groups and the extension of the molecular scaffold.

One important reaction is the Mitsunobu reaction , which allows for the regioselective N-alkylation of heterocyclic compounds with the (2-chloroquinolin-3-yl)methanol (B155800) moiety. This reaction proceeds under mild conditions and provides a powerful tool for linking the quinoline core to other heterocyclic systems, which is a common strategy in drug design.

Other common derivatizations of the hydroxyl group include:

Esterification: Reaction with acyl chlorides or carboxylic acids under standard conditions yields esters, which can act as prodrugs or modulate the physicochemical properties of the molecule.

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis or other methods. This can be used to introduce a variety of alkyl or aryl substituents.

Conversion to Halides: The alcohol can be converted to the corresponding halide (e.g., chloride or bromide) using reagents like thionyl chloride or phosphorus tribromide. This halide can then be used in subsequent nucleophilic substitution or cross-coupling reactions.

Oxidation: As mentioned earlier, oxidation to the aldehyde is a key step for the synthesis of fused ring systems and for the formation of imines and other carbonyl derivatives.

The ability to functionalize the hydroxyl group in these ways significantly expands the synthetic utility of this compound, making it a highly adaptable building block for creating a diverse range of complex molecules with potential applications in medicinal chemistry and materials science.

Molecular Interaction Studies of 2,6 Dichloroquinoline 3 Methanol Derivatives in Vitro and Computational Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict the binding affinities and interaction patterns of ligands with their biological targets. For quinoline (B57606) derivatives, these methods have been instrumental in elucidating their potential mechanisms of action and guiding the design of more potent compounds.

Studies on various quinoline derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes and receptors implicated in diseases such as cancer and infectious diseases. For instance, molecular docking studies of quinoline-based inhibitors have been performed on targets like the epidermal growth factor receptor (EGFR) tyrosine kinase and the reverse transcriptase of HIV. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

While specific docking studies on 2,6-dichloroquinoline-3-methanol are not extensively reported in publicly available literature, research on structurally related quinoline derivatives provides valuable insights. For example, docking studies on a series of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids against Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) have shown promising binding energies, with some compounds exhibiting values as low as -9.05 kcal/mol. researchgate.net These studies suggest that the chloro-substituted quinoline core can effectively occupy the binding pockets of target enzymes.

Similarly, molecular docking of quinoline-3-carboxamide (B1254982) derivatives with DNA damage and response (DDR) kinases like ATM has been explored. mdpi.com These computational analyses help in understanding the selectivity of these compounds towards specific kinases. MD simulations further complement these findings by providing a dynamic view of the ligand-protein complex, assessing its stability over time. For instance, simulations have been used to confirm the stable binding of quinoline derivatives in the active site of their target enzymes. mdpi.com

Interactive Table: Representative Molecular Docking Studies of Quinoline Derivatives

Derivative Class Target Protein Reported Binding Energy (kcal/mol) Key Interacting Residues (Predicted)
2-Aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids Plasmodium falciparum Lactate Dehydrogenase (PfLDH) -9.05 Not specified
Quinoline-3-carboxamides (B1200007) Ataxia Telangiectasia Mutated (ATM) Kinase Not specified Hinge region residues
2H-thiopyrano[2,3-b]quinoline derivatives Cannabinoid Receptor CB1a -5.3 to -6.1 ILE-8, LYS-7, PHE-15

Investigation of Enzyme Inhibition Mechanisms (e.g., kinetic studies, binding assays in vitro)

The investigation of enzyme inhibition is crucial to understanding the pharmacological effects of quinoline derivatives. In vitro assays, including kinetic studies and binding assays, provide quantitative measures of a compound's inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Quinoline derivatives have been identified as inhibitors of various enzymes. For example, a novel series of quinoline sulfonamide derivatives were found to inhibit tubulin polymerization with an IC₅₀ value of 6.74 μM for the most potent compound. nih.gov This inhibition of tubulin assembly is a key mechanism for the anti-cancer activity of these compounds.

In the context of cancer therapy, certain quinoline derivatives have demonstrated inhibitory activity against EGFR tyrosine kinase. One study reported a quinoline derivative with an IC₅₀ value of 0.19 μM against EGFR-TK, comparable to the known inhibitor Lapatinib. nih.gov Such findings highlight the potential of the quinoline scaffold in designing targeted enzyme inhibitors.

Interactive Table: In Vitro Enzyme Inhibition by Quinoline Derivatives

Derivative Class Target Enzyme/Process IC₅₀ Value
Quinoline sulfonamides Tubulin Polymerization 6.74 μM

Characterization of Specific Molecular Recognition Events with Biological Macromolecules (e.g., proteins, DNA)

The biological activity of a compound is fundamentally governed by its ability to recognize and bind to specific biological macromolecules, such as proteins and nucleic acids. The characterization of these molecular recognition events provides a detailed understanding of the compound's mode of action.

For quinoline derivatives, interactions with proteins are the most studied molecular recognition events. The binding of quinoline-3-carboxamides to the hinge region of PIKK family kinases is a prime example of specific protein recognition. mdpi.com This interaction is crucial for their inhibitory activity. The quinoline nitrogen often plays a key role in forming hydrogen bonds with the protein backbone in the hinge region, mimicking the interaction of the natural ligand, ATP. mdpi.com

Molecular dynamics simulations have further elucidated the stability of these interactions, showing that key residues within the binding site of kinases like PI3Kγ maintain stable interactions with the quinoline ligand throughout the simulation. mdpi.com Beyond enzyme active sites, quinoline derivatives can also interact with other protein domains.

Interactions with DNA are another important aspect of the molecular recognition of certain quinoline compounds, particularly those with planar aromatic systems that can intercalate between DNA base pairs. While specific studies on the DNA interaction of this compound are lacking, the general ability of quinoline structures to interact with DNA is a known phenomenon in medicinal chemistry.

Studies on Heme Polymerization Inhibition (in vitro)

A critical mechanism of action for many antimalarial drugs, particularly those with a quinoline core, is the inhibition of heme polymerization. During its intra-erythrocytic stage, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Inhibition of this process leads to the accumulation of toxic heme, which kills the parasite.

In vitro assays that measure the inhibition of β-hematin (a synthetic form of hemozoin) formation are commonly used to screen for potential antimalarial compounds. Quinoline-containing compounds, such as chloroquine, are well-known inhibitors of heme polymerization.

While specific data on this compound is not available, studies on other quinoline derivatives provide strong evidence for the potential of this class of compounds to inhibit heme polymerization. For instance, the antimalarial activity of various alkylaminoquinolinyl methanols has been evaluated, suggesting that the quinolinyl methanol (B129727) scaffold is a promising starting point for the development of new antimalarials. nih.gov Research on 2-arylvinylquinolines has also identified compounds with potent antiplasmodial activity, which may, in part, be due to the inhibition of heme polymerization. nih.gov

The general mechanism involves the quinoline derivative binding to heme, preventing its incorporation into the growing hemozoin crystal. The specific substituents on the quinoline ring can significantly influence this activity.

Future Research Directions and Emerging Paradigms in 2,6 Dichloroquinoline 3 Methanol Research

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and development of new molecules. In the context of 2,6-dichloroquinoline-3-methanol, AI and machine learning (ML) algorithms can be employed to design novel derivatives with enhanced properties. By analyzing vast datasets of chemical structures and their associated biological activities or material properties, machine learning models can identify key structural motifs and predict the characteristics of yet-to-be-synthesized compounds. This predictive power can significantly reduce the time and cost associated with traditional trial-and-error approaches to drug discovery and materials science. Furthermore, AI can be utilized to predict reaction outcomes and optimize synthetic routes, thereby guiding chemists towards the most efficient and sustainable pathways for producing this compound and its derivatives.

Advances in High-Throughput Screening for Chemical Transformations

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of chemical reactions. For this compound, HTS can be instrumental in discovering new chemical transformations and optimizing reaction conditions. By using miniaturized reaction formats and automated analysis techniques, researchers can quickly evaluate a wide range of catalysts, reagents, and solvents to identify the optimal conditions for a desired chemical modification. This approach is particularly valuable for exploring the reactivity of the quinoline (B57606) core and its substituents, potentially leading to the discovery of novel functionalization strategies. The data generated from HTS campaigns can also be used to train machine learning models, further enhancing the predictive capabilities for reaction optimization.

Exploration of Novel Reaction Pathways and Reagents

The development of novel reaction pathways and reagents is a continuous endeavor in organic chemistry. For this compound, future research will likely focus on exploring new methods for the selective functionalization of the quinoline scaffold. This includes the development of late-stage functionalization techniques that allow for the introduction of new chemical groups into the molecule at a late stage of the synthesis, providing rapid access to a diverse range of analogs. The use of innovative reagents, such as hypervalent iodine compounds or organocatalysts, can offer new avenues for chemical transformations that are not possible with traditional methods. Furthermore, the exploration of biocatalysis, using enzymes to perform specific chemical reactions, presents a highly selective and environmentally friendly approach to modifying the structure of this compound.

Q & A

Q. What are the key considerations for synthesizing 2,6-Dichloroquinoline-3-methanol?

The synthesis typically involves chlorination and hydroxylation steps. For example, reduction of ester groups to methanol can be achieved using reagents like DIBAL-H under controlled conditions (-70°C, 2–4 h) to prevent over-reduction . Purification often requires column chromatography (e.g., silica gel with petroleum ether/EtOAc gradients) to isolate the product from intermediates or by-products . Reaction monitoring via TLC is critical to ensure completion before work-up .

Q. How should researchers characterize this compound to confirm its structure?

Use a combination of spectroscopic and analytical methods:

  • NMR : Assign peaks for aromatic protons (quinoline core) and the methanol group (δ ~4.8 ppm for -CH2OH).
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) .
  • Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .
  • Melting point : Compare with literature values to assess purity .

Q. What safety protocols are essential when handling this compound?

Due to its chlorinated aromatic structure, wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste should be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Catalyst screening : Test Lewis acids (e.g., CAN) or bases (K2CO3) to accelerate substitution reactions .
  • Solvent selection : Polar aprotic solvents like CH3CN improve nucleophilic substitution efficiency .
  • Stoichiometry adjustments : Use excess DIBAL-H (4.0 equiv.) for complete ester-to-methanol reduction .
  • Temperature control : Maintain low temperatures (-70°C) to suppress side reactions during reductions .

Q. How should researchers resolve contradictory spectral data for this compound derivatives?

  • Cross-validate techniques : Combine NMR, MS, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, freely refine H-atom positions in crystallographic models to confirm bond lengths .
  • Isotopic labeling : Use deuterated analogs (e.g., methyl-D3 groups) to distinguish overlapping signals in NMR .
  • Replicate experiments : Iterate syntheses under identical conditions to identify systematic errors .

Q. What mechanistic insights explain substitution patterns in this compound derivatives?

  • Nucleophilic aromatic substitution (NAS) : Electron-withdrawing groups (e.g., Cl) activate the quinoline core for substitution at positions 3 and 7. For example, phenoxy groups can displace chloride under reflux with K2CO3 .
  • Steric effects : Bulky substituents at position 2 may hinder reactivity at adjacent sites, requiring elevated temperatures or prolonged reaction times .

Q. How can by-products from this compound synthesis be minimized or characterized?

  • By-product identification : Use HPLC-MS or GC-MS to detect halogenated intermediates or dimerization products .
  • Purification optimization : Adjust chromatography gradients (e.g., LP/EtOAc 3:5) to separate closely eluting impurities .
  • Reaction quenching : Rapid cooling after completion prevents thermal degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.